5-(4-Fluorophenyl)morpholin-3-one
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Overview
Description
5-(4-Fluorophenyl)morpholin-3-one is a chemical compound with the molecular formula C10H10FNO2 It is a morpholine derivative, characterized by the presence of a fluorophenyl group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)morpholin-3-one typically involves the reaction of 4-fluoroaniline with ethylene oxide to form 4-fluorophenylethanolamine. This intermediate is then cyclized with phosgene to yield the desired morpholinone compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
5-(4-Fluorophenyl)morpholin-3-one has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)morpholin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Amino-3-fluorophenyl)morpholin-3-one
- 5-(4-Chlorophenyl)morpholin-3-one
- 5-(4-Bromophenyl)morpholin-3-one
Uniqueness
5-(4-Fluorophenyl)morpholin-3-one is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro and bromo analogs. This fluorine substitution can lead to improved binding affinity and selectivity in biological systems, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H10FNO2 |
---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
5-(4-fluorophenyl)morpholin-3-one |
InChI |
InChI=1S/C10H10FNO2/c11-8-3-1-7(2-4-8)9-5-14-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) |
InChI Key |
DGZJMYVFCAVJPP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=O)CO1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
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